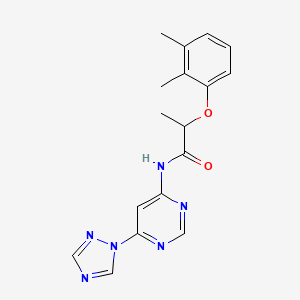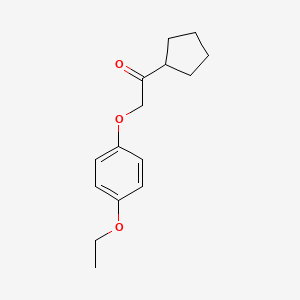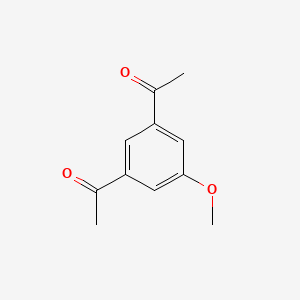
1-(3-Acetyl-5-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-Acetyl-5-methoxyphenyl)ethanone is a chemical that features an acetyl group attached to the third carbon of a methoxyphenyl ring. This structure is indicative of a modified aromatic ketone, where the methoxy and acetyl substituents are likely to influence its chemical reactivity and physical properties. The compound is related to the family of acetylated phenyl ethanones, which are of interest in various chemical synthesis processes and potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of a novel compound, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, was achieved through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . Although this compound is not identical to 1-(3-Acetyl-5-methoxyphenyl)ethanone, the methodology could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using various analytical techniques. In the case of the dichloro-acetyl derivative mentioned earlier, confirmation was achieved through 1H NMR, MS, FTIR techniques, and X-ray crystallography . These techniques would similarly be applicable to determine the structure of 1-(3-Acetyl-5-methoxyphenyl)ethanone, ensuring the correct placement of the acetyl and methoxy groups on the phenyl ring.
Chemical Reactions Analysis
The acetylation of naphthoquinones has been studied, providing insights into the reactivity of acetyl groups in aromatic systems . The synthesis of 3-acetyl-5-methoxy-1,4-naphthoquinones involved a Fries rearrangement, which is a notable reaction where an acetyl group migrates within an aromatic system . This reaction and others like it are relevant to understanding the chemical behavior of acetyl-substituted compounds such as 1-(3-Acetyl-5-methoxyphenyl)ethanone.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(3-Acetyl-5-methoxyphenyl)ethanone are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of an acetyl group typically affects the boiling point, melting point, and solubility of the compound. The methoxy group can influence the electron distribution in the aromatic ring, affecting its reactivity. The physical properties such as solubility in organic solvents and melting points would be expected to be moderate, given the compound's structure, which includes both polar and nonpolar elements.
Aplicaciones Científicas De Investigación
Phytochemical Properties and Medicinal Applications
Research on the ethanobotanical properties of unexplored plants, such as Ehretia laevis, reveals a rich composition of phytochemicals, including naphthoquinone derivatives and various amino acids, which have therapeutic properties. These compounds are used in Ayurveda for treating conditions like diabetes and as anti-venom agents, suggesting potential medicinal applications for similar compounds (Thakre et al., 2016).
Applications in Organic Chemistry and Bioactive Compounds
The study of hydroxycoumarins, including 3-hydroxycoumarin which is synthesized using similar compounds as precursors, highlights their importance in pharmaceutical, perfumery, and agrochemical industries. These compounds exhibit various biological properties, indicating the potential for "1-(3-Acetyl-5-methoxyphenyl)ethanone" to serve as a precursor in synthesizing bioactive molecules (Jules Yoda, 2020).
Role in Synthesis of Macrocyclic Natural Products
Lawesson's reagent has been utilized for the synthesis of macrocyclic natural products, emphasizing the versatility and selectivity of certain reagents in organic synthesis. This could imply potential roles for compounds like "1-(3-Acetyl-5-methoxyphenyl)ethanone" in the synthesis or modification of natural products with medicinal significance (F. A. Larik et al., 2017).
Advanced Oxidation Processes for Environmental Applications
The degradation of acetaminophen by advanced oxidation processes (AOPs) involves the transformation of compounds into less harmful by-products. This suggests potential environmental applications for related compounds in water treatment and pollution mitigation (Mohammad Qutob et al., 2022).
Pharmacological Activities of Derivatives
Paeonol derivatives exhibit significant pharmacological activities, including antibacterial, anti-inflammatory, and antipyretic effects. This highlights the importance of structural modification in enhancing the biological activity of compounds, suggesting a pathway for the development of novel therapeutic agents from "1-(3-Acetyl-5-methoxyphenyl)ethanone" (Jilei Wang et al., 2020).
Propiedades
IUPAC Name |
1-(3-acetyl-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(12)9-4-10(8(2)13)6-11(5-9)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWOVRDXAJUQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-DIacetylanisol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)
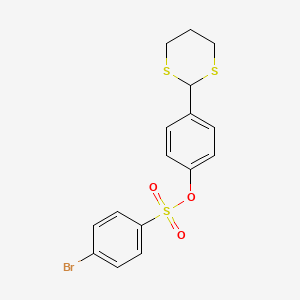
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
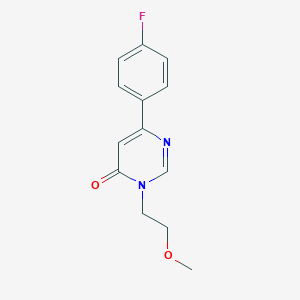
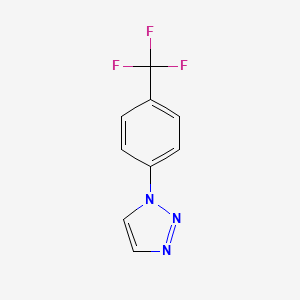
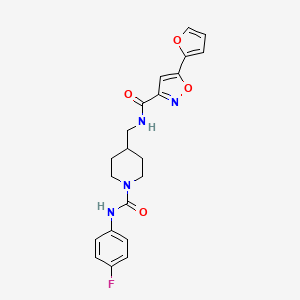
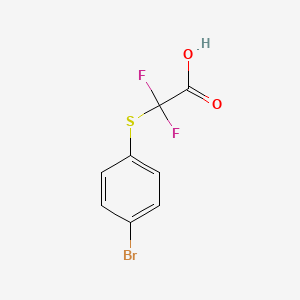
![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
